

Application Notes and Protocols: Synthesis of Oseltamivir from Shikimic Acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of the antiviral drug **oseltamivir**, commercially known as Tamiflu®, starting from the naturally occurring chiral precursor, (-)-shikimic acid. The commercial production of **oseltamivir** relies heavily on this pathway, which leverages the inherent stereochemistry of shikimic acid to construct the target molecule with the correct three-dimensional structure.[1] Shikimic acid is sourced from Chinese star anise or produced through fermentation by genetically engineered E. coli.[1][2][3]

Introduction

Oseltamivir is a neuraminidase inhibitor used for the treatment and prevention of influenza A and B virus infections.[4] Its synthesis is a significant topic in organic and medicinal chemistry due to the challenges associated with its stereochemically complex structure and the global demand for the drug, particularly during influenza pandemics. The synthesis starting from shikimic acid is a well-established industrial route, though research into alternative, shikimic acid-independent pathways is ongoing to mitigate potential supply chain vulnerabilities.[1][5][6]

Overall Synthetic Strategy

The synthesis of **oseltamivir** from shikimic acid is a multi-step process that involves the strategic manipulation of functional groups to introduce the necessary amine and pentyloxy side chains while retaining the crucial stereochemistry of the starting material. The core of the



synthesis revolves around the formation of a key epoxide or aziridine intermediate, which allows for the regioselective and stereoselective introduction of the amino group.

The following diagram illustrates the general workflow for the synthesis of **oseltamivir** from shikimic acid.



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Figure 1: General workflow for the synthesis of **Oseltamivir** from Shikimic Acid.

Key Experimental Steps and Methodologies

While detailed, step-by-step protocols for industrial synthesis are proprietary, the key transformations are well-documented in the scientific literature. The following sections outline the fundamental reactions involved.

- 1. Esterification and Protection: The synthesis typically begins with the esterification of the carboxylic acid group of shikimic acid with ethanol, often catalyzed by an acid like thionyl chloride.[1] This is followed by the protection of the 3- and 4-hydroxyl groups as a ketal (e.g., a pentylidene acetal) to prevent their unwanted reaction in subsequent steps.[1]
- 2. Activation of the 5-Hydroxyl Group: The remaining 5-hydroxyl group is activated for subsequent nucleophilic substitution. This is commonly achieved by converting it into a good leaving group, such as a mesylate, by reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine.[1]
- 3. Formation of the Key Epoxide Intermediate: The protected and activated shikimate derivative is then treated with a base to induce the formation of an epoxide. This epoxide is a critical intermediate for the introduction of the nitrogen functionality at the correct position and with the desired stereochemistry.[1][7]
- 4. Regioselective Ring-Opening with Azide: The epoxide is opened regioselectively by a nitrogen nucleophile. In the industrial Roche synthesis, sodium azide is used to open the

Methodological & Application





epoxide, yielding an azido-alcohol.[8][9] This step is crucial for introducing the nitrogen atom that will become the primary amine in the final product. The use of azides is effective but poses safety concerns due to their potentially explosive nature, leading to research into azide-free alternatives.[1][9]

- 5. Formation of the Aziridine Intermediate: The resulting azido-alcohol can be converted into an aziridine, another key intermediate in some synthetic routes.[9] This is often achieved through a reaction with triphenylphosphine.[9]
- 6. Introduction of the Pentyloxy Side Chain: The aziridine ring is then opened by 3-pentanol, introducing the characteristic pentyloxy side chain of **oseltamivir**.[1] This reaction is typically catalyzed by a Lewis acid.
- 7. Final Functional Group Manipulations: The synthesis is completed through a series of final transformations. The azide group is reduced to an amine, which is then acetylated to form the acetamido group present in **oseltamivir**. Any remaining protecting groups are removed to yield the final product.

Quantitative Data Summary

The overall yield of **oseltamivir** synthesis from shikimic acid varies depending on the specific route and optimizations. The following table summarizes reported yields for different synthetic approaches.



Synthetic Route	Starting Material	Number of Steps	Overall Yield	Use of Azide	Reference(s
Roche Industrial Synthesis	(-)-Shikimic Acid	~8-11	17-22%	Yes	[1][7]
Optimized Azide-Based Synthesis	(-)-Shikimic Acid	8	47%	Yes	[10][11]
Synthesis via Cyclic Sulfite Intermediate	(-)-Shikimic Acid	9	39%	Yes	[12]
Azide-Free Synthesis from Diethyl D-Tartrate	Diethyl D- Tartrate	11	Not stated	No	[9]

Alternative Synthetic Routes

The dependence on shikimic acid has prompted the development of alternative synthetic strategies. These include routes starting from readily available materials such as furan and ethyl acrylate (via a Diels-Alder reaction), isophthalic acid, or pyridine.[1][5] These approaches often involve different key reactions, such as asymmetric aza-Henry reactions or domino nitro-Michael/Horner-Wadsworth-Emmons reactions, to establish the required stereochemistry without relying on a chiral starting material.[9]

Conclusion

The synthesis of **oseltamivir** from shikimic acid is a testament to the power of synthetic organic chemistry in addressing critical healthcare needs. While the established industrial process is effective, ongoing research continues to refine and innovate, aiming for more efficient, safer, and sustainable methods of production that are less reliant on a single natural source. This ensures a more robust supply chain for this essential medication.



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